A Comprehensive Technical Guide to (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a primary amine and a bromine atom make it a versatile scaffold for the synthesis of novel drug candidates. The benzofuran core is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides an in-depth overview of the key chemical properties, synthesis, analytical characterization, and applications of this important chiral amine.
Chemical Identity and Properties
CAS Number: 1228565-88-5
This number uniquely identifies the (3S)-enantiomer of 5-Bromo-2,3-dihydro-1-benzofuran-3-amine. The racemic mixture and its hydrochloride salt have different CAS numbers.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | [5] |
| Molecular Weight | 214.06 g/mol | [5] |
| Appearance | Solid or semi-solid | [5] |
| Purity | Typically ≥98% | [5] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [5] |
Synthesis Strategies
The enantioselective synthesis of 3-amino-2,3-dihydrobenzofurans is a key challenge in organic chemistry. Several strategies have been developed to obtain the desired (3S)-enantiomer with high purity. These methods often involve either the use of chiral catalysts or the resolution of a racemic mixture.
Proposed Enantioselective Synthesis
A plausible and efficient route to (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine involves an asymmetric aminohydroxylation of a suitable styrene precursor, followed by an intramolecular Williamson ether synthesis.
Workflow for the Proposed Enantioselective Synthesis:
Caption: Proposed synthetic workflow for (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine.
Experimental Protocol:
-
Asymmetric Aminohydroxylation: To a solution of 5-bromo-2-hydroxystyrene in a suitable solvent system (e.g., t-BuOH/H₂O), add tert-butyl carbamate, potassium osmate(VI) dihydrate, the chiral ligand (S,S)-hydroquinine-1,4-phthalazinediyl diether (HQD-PHAL), and potassium hexacyanoferrate(III) as the re-oxidant, along with potassium carbonate. The reaction is stirred at room temperature until completion, yielding the chiral amino alcohol intermediate.
-
Intramolecular Cyclization: The crude amino alcohol is then treated with a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) to facilitate an intramolecular Williamson ether synthesis. This step forms the dihydrobenzofuran ring, yielding the Boc-protected amine.
-
Deprotection: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM) to afford the final product, (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine.
Chiral Resolution
An alternative approach is the synthesis of the racemic 5-bromo-2,3-dihydro-1-benzofuran-3-amine followed by chiral resolution. This can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or its derivatives. The diastereomers can then be separated by fractional crystallization, and the desired enantiomer is liberated by treatment with a base.
Workflow for Chiral Resolution:
Caption: General workflow for the chiral resolution of 5-Bromo-2,3-dihydro-1-benzofuran-3-amine.
Analytical Characterization
The identity and purity of (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the dihydrofuran ring, and the amine proton. The coupling patterns and chemical shifts of the diastereotopic protons at the C2 position and the proton at the C3 position are crucial for structural confirmation.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the two aromatic carbons bonded to bromine and oxygen, and the chiral carbon at the C3 position.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For C₈H₈BrNO, the expected molecular ion peaks would be at m/z 213 and 215, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric purity of (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine. A suitable chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is used to separate the two enantiomers.[6]
Illustrative Chiral HPLC Method:
-
Column: Chiralpak AD-H or a similar polysaccharide-based column.
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Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and resolution for basic analytes.
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Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm).
The retention times of the two enantiomers will differ, allowing for the quantification of the enantiomeric excess (ee) of the desired (3S)-enantiomer.
Safety and Handling
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]
Applications in Drug Discovery
The 2,3-dihydro-1-benzofuran scaffold is a key structural motif in a variety of biologically active molecules. The introduction of a chiral amine at the 3-position provides a handle for further derivatization and the exploration of structure-activity relationships (SAR).
-
Neurological Disorders: Chiral 3-amino-2,3-dihydrobenzofuran derivatives have been investigated as potent and selective agonists for cannabinoid receptor 2 (CB2), which is a target for the treatment of neuropathic pain.[8]
-
Anticancer Agents: The benzofuran nucleus is present in several compounds with demonstrated anticancer activity.[2][3] The amine functionality of the title compound can be used to introduce pharmacophores that target specific enzymes or receptors involved in cancer progression.
-
Antimicrobial Agents: Benzofuran derivatives have a long history of use as antimicrobial agents.[1][4] (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine can serve as a starting material for the synthesis of novel antibiotics.
The bromine atom on the aromatic ring provides a site for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to modulate the pharmacological properties of the final compounds.
Conclusion
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine is a valuable chiral building block for the synthesis of complex and biologically active molecules. Its enantioselective synthesis and purification require careful consideration of modern synthetic and analytical techniques. The versatility of this compound, with its multiple points for derivatization, ensures its continued importance in the field of drug discovery and development for a variety of therapeutic areas.
References
- (S)-5-Bromo-2,3-dihydrobenzofuran-3-amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aifchem/xpih9bd04b0c]
- 5-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah961cdcb3]
- (R)-5-bromo-2,3-dihydrobenzofuran-3-amine. ChemScene. [URL: https://www.chemscene.com/products/R-5-bromo-2-3-dihydrobenzofuran-3-amine-1213452-00-6.html]
- 5-Bromo-2,3-dihydrobenzofuran-3-amine. BLDpharm. [URL: https://www.bldpharm.com/products/885280-79-5.html]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=CC31201DA&productDescription=5-BROMO-1-BENZOFURAN-2-CARBOXYLIC+ACID+97%25+1G&vendorId=VN00033041&countryCode=US&language=en]
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [URL: https://www.koreascience.or.kr/article/JAKO202118262649651.page]
- A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/142.shtm]
- Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29579346/]
- The [4 + 1] cyclization reaction of 2-hydroxylimides and the trimethylsulfoxonium iodide for the synthesis 3-amino-2,3- dihydrobenzofurans - Supporting Information. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-15-181-S1.pdf]
- Enantioselective synthesis of 3-amino-hydrobenzofuran-2,5-diones via Cu(i)-catalyzed intramolecular conjugate addition of imino esters. Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo00645a]
- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7332706/]
- 5 - BJOC - Search Results. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/browse/articles?search=5]
- 5-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah961cdcb3]
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/375013-Chiral-Separation-and-Enantiomeric-Analysis-Critical-Importance-in-Pharmaceutical-Development/]
- CHIRAL HPLC COLUMNS. MilliporeSigma. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/913/chiral-hplc-brochure-ms.pdf]
- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [URL: https://ijcrt.org/papers/IJCRT2207645.pdf]
- 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403126/]
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04917g]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02283]
- (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [URL: https://www.researchgate.net/publication/303310023_Development_and_validation_of_HPLC_method_for_the_resolution_of_derivatives_of_1-_bromo-_3-_chloro-_2-_propanol_a_novel_chiral_building_block_for_the_synthesis_of_pharmaceutically_important_compoun]
- Recent Advances in Separation and Analysis of Chiral Compounds. [URL: https://pubs.acs.org/doi/pdf/10.1021/acs.analchem.2c04099]
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [URL: https://www.ijsdr.org/papers/IJSDR2305201.pdf]
Sources
- 1. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0246196) [np-mrd.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemazone.com [chemazone.com]
